tert-butyl N-[(3-oxocyclohexyl)methyl]carbamate
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Overview
Description
tert-butyl N-[(3-oxocyclohexyl)methyl]carbamate: is an organic compound with the molecular formula C12H21NO3. It is a derivative of carbamic acid and is often used as an intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(3-oxocyclohexyl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with a cyclohexanone derivative under specific conditions. One common method includes the use of palladium-catalyzed reactions, which are conducted at room temperature using a combination of palladium complexes and bases like cesium carbonate in solvents such as 1,4-dioxane .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency .
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-[(3-oxocyclohexyl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbamate group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted carbamates, alcohols, and ketones .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[(3-oxocyclohexyl)methyl]carbamate is used as an intermediate in the synthesis of more complex molecules. It serves as a protecting group for amines, allowing for selective reactions to occur at other functional groups .
Biology and Medicine: In biological and medical research, this compound is used in the development of pharmaceuticals. It acts as a precursor for drugs that target specific enzymes or receptors in the body .
Industry: In the industrial sector, it is used in the production of various chemicals and materials, including polymers and resins .
Mechanism of Action
The mechanism of action of tert-butyl N-[(3-oxocyclohexyl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity . The pathways involved often include the modification of protein structures and functions, which can result in therapeutic effects .
Comparison with Similar Compounds
- tert-Butyl (3-oxocyclobutyl)methylcarbamate
- tert-Butyl methyl (4-oxocyclohexyl)carbamate
- tert-Butyl (4-hydroxy-1-phenylcyclohexyl)methylcarbamate
Uniqueness: tert-butyl N-[(3-oxocyclohexyl)methyl]carbamate is unique due to its specific structure, which allows for selective reactions and interactions with biological targets. Its stability and reactivity make it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
tert-butyl N-[(3-oxocyclohexyl)methyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-8-9-5-4-6-10(14)7-9/h9H,4-8H2,1-3H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSOQXTIUYUKOIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCCC(=O)C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260836-35-8 |
Source
|
Record name | tert-butyl N-[(3-oxocyclohexyl)methyl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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